molecular formula C15H15N3 B1282116 2-amino-1-phenyl-4,5,6,7-tetrahydro-1H-indole-3-carbonitrile CAS No. 55817-78-2

2-amino-1-phenyl-4,5,6,7-tetrahydro-1H-indole-3-carbonitrile

Cat. No.: B1282116
CAS No.: 55817-78-2
M. Wt: 237.3 g/mol
InChI Key: KUEYFNWTDKAKGP-UHFFFAOYSA-N
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Description

2-amino-1-phenyl-4,5,6,7-tetrahydro-1H-indole-3-carbonitrile is a heterocyclic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound features an indole core, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of an amino group, a phenyl group, and a carbonitrile group further enhances its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-phenyl-4,5,6,7-tetrahydro-1H-indole-3-carbonitrile typically involves multicomponent reactions. One common method is the reaction of indole-3-carbaldehyde with malononitrile and aniline under basic conditions. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the desired indole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-amino-1-phenyl-4,5,6,7-tetrahydro-1H-indole-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonitrile group to an amine group.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.

Major Products

    Oxidation: Oxo-indole derivatives.

    Reduction: Amino-indole derivatives.

    Substitution: Halogenated or nitro-substituted indole derivatives.

Scientific Research Applications

2-amino-1-phenyl-4,5,6,7-tetrahydro-1H-indole-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-1-phenyl-4,5,6,7-tetrahydro-1H-indole-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit viral replication by targeting viral enzymes or interfere with cancer cell proliferation by binding to specific proteins involved in cell division .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carbaldehyde: A precursor in the synthesis of various indole derivatives.

    Indole-2-carboxylic acid: Another indole derivative with different functional groups.

    1H-indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity.

Uniqueness

2-amino-1-phenyl-4,5,6,7-tetrahydro-1H-indole-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the amino, phenyl, and carbonitrile groups allows for a wide range of chemical modifications and potential therapeutic applications.

Properties

IUPAC Name

2-amino-1-phenyl-4,5,6,7-tetrahydroindole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3/c16-10-13-12-8-4-5-9-14(12)18(15(13)17)11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-9,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUEYFNWTDKAKGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(N2C3=CC=CC=C3)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50515119
Record name 2-Amino-1-phenyl-4,5,6,7-tetrahydro-1H-indole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50515119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55817-78-2
Record name 2-Amino-1-phenyl-4,5,6,7-tetrahydro-1H-indole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50515119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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